molecular formula C12H22ClNOSSi2 B14587342 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide CAS No. 61511-65-7

4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide

Cat. No.: B14587342
CAS No.: 61511-65-7
M. Wt: 320.00 g/mol
InChI Key: WEEQCEPOCKCWLP-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide is a chemical compound characterized by the presence of a chloro group, two trimethylsilyl groups, and a sulfinamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBaseThis compound\text{4-Chlorobenzenesulfinamide} + 2 \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of anhydrous conditions to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of trimethylsilyl groups.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Sulfonamide derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Hydroxyl derivatives.

Scientific Research Applications

4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinamide derivatives.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other functional sites. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chloro group can undergo substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the sulfinamide and chloro groups.

    Trimethylsilyl chloride: Used in the synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide.

    4-Chlorobenzenesulfinamide: The starting material for the synthesis of the compound.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both trimethylsilyl and sulfinamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

61511-65-7

Molecular Formula

C12H22ClNOSSi2

Molecular Weight

320.00 g/mol

IUPAC Name

4-chloro-N,N-bis(trimethylsilyl)benzenesulfinamide

InChI

InChI=1S/C12H22ClNOSSi2/c1-17(2,3)14(18(4,5)6)16(15)12-9-7-11(13)8-10-12/h7-10H,1-6H3

InChI Key

WEEQCEPOCKCWLP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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